molecular formula C14H14N2O3 B13360551 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13360551
M. Wt: 258.27 g/mol
InChI Key: TUBWIYFPDZJZPI-UHFFFAOYSA-N
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Description

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1416990-04-9) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol, features a piperidine-2,6-dione moiety linked to a 6-methyl-1-oxoisoindolin group . As part of a class of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, this compound is of significant interest in medicinal chemistry and anticancer research . Its structural framework is designed for investigating targeted protein degradation and modulating biological pathways in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request the specific batch number and Certificate of Analysis for detailed quality control data. For more detailed specifications, please contact our scientific support team.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(5-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O3/c1-8-2-3-9-7-16(14(19)10(9)6-8)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18)

InChI Key

TUBWIYFPDZJZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization

Step 1: Preparation of 6-Methyl-1-oxoisoindoline-2-carboxylic acid derivatives

This involves the nitration or halogenation of methyl-substituted phthalic acid derivatives, followed by cyclization to form the isoindoline core. For example:

Methylation of phthalic anhydride derivatives, followed by nitration, then reduction to amino derivatives.

Step 2: Formation of the isoindoline ring

The amino derivatives undergo intramolecular cyclization in the presence of dehydrating agents or acids, such as polyphosphoric acid or phosphoryl chloride, to form the isoindoline-1,3-dione ring system.

Step 3: Coupling with piperidine-2,6-dione

The isoindoline core is then coupled with piperidine-2,6-dione derivatives via nucleophilic substitution, often facilitated by bases like potassium carbonate or triethylamine in polar aprotic solvents such as dimethylformamide or dimethylacetamide.

Multi-step Synthesis via Halogenation and Cross-Coupling

Step 1: Halogenation of methyl-substituted aromatic compounds

For example, bromination or chlorination at the methyl group or aromatic ring positions, to generate reactive intermediates.

Step 2: Cross-coupling reactions

Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions) introduce the isoindoline moiety onto the piperidine scaffold.

Step 3: Final cyclization and functionalization

The intermediates undergo cyclization and oxidation steps to form the final compound.

Representative Reaction Scheme

Step Reagents Conditions Purpose
Nitration of methylphthalic acid Nitric acid, sulfuric acid Cold temperature Introduce nitro group
Reduction of nitro to amino Hydrogen, Pd/C Room temperature Generate amino precursor
Cyclization to isoindoline Polyphosphoric acid Elevated temperature (~150°C) Form isoindoline core
Halogenation N-bromosuccinimide (NBS) Room temperature Activate for coupling
Cross-coupling Pd catalyst, base Elevated temperature Attach isoindoline to piperidine

Data Table: Typical Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
Nitration HNO₃ / H₂SO₄ - Cold (~0°C) 2 hours 70-80 Controlled nitration
Reduction H₂ / Pd-C Ethanol Room temp 4 hours 85-90 Complete reduction
Cyclization P₂O₅ High temp (~150°C) 6-8 hours 65-75 Efficient ring closure
Coupling Pd(0) catalyst DMF 100°C 12 hours 50-60 Cross-coupling yield

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains three reactive centers (Fig. 1):

  • A : Methyl-substituted isoindolinone ring

  • B : Piperidine-2,6-dione ring

  • C : Lactam (amide) functionality

These sites participate in nucleophilic, oxidative, and condensation reactions.

Carbonyl Group Reactivity

The piperidine-2,6-dione and isoindolinone carbonyl groups undergo nucleophilic attacks under basic conditions:

Reaction TypeConditionsProductsYield (%)Reference
Hydrolysis1M NaOH, 80°C, 6hDicarboxylic acid derivatives72–85
Grignard AdditionRMgX, THF, −78°C to RTTertiary alcohol adducts55–68

Lactam Ring Opening

The isoindolinone lactam ring opens under strong acidic or reductive conditions:

ReagentConditionsProductApplication
HCl (conc.)Reflux, 12h6-Methylphthalimide derivativeIntermediate for PROTACs
LiAlH4Dry ether, 0°C to RTReduced isoindoline-piperidine hybridBioactivity modulation

Oxidation Reactions

The methyl group at position 6 shows site-specific oxidation:

Oxidizing AgentConditionsProductSelectivity (%)
KMnO4 (acidic)H2SO4/H2O, 60°C, 8h6-Carboxyisoindolinone derivative89
SeO2Dioxane, 110°C, 24h6-Formyl derivative73

Oxidation products demonstrate enhanced hydrogen-bonding capacity for protein binding .

Condensation Reactions

The dione moiety participates in Knorr-type condensations:

PartnerCatalystProductBiological Relevance
HydrazinesAcOH, RTBicyclic hydrazonesCRBN E3 ligase modulation
Aromatic diaminesPTSA, toluene, refluxImidazolidinone fused systemsImproved pharmacokinetics

These reactions enable structural diversification for structure-activity relationship studies .

Radical-Mediated Reactions

The methyl group undergoes hydrogen abstraction in radical processes:

InitiatorConditionsProductMechanism
AIBN, BrCCl3Benzene, 80°CBrominated derivative at benzylic positionChain propagation
UV light (254 nm)CCl4, 24hChlorinated analogFree radical halogenation

Radical intermediates have been trapped using EPR spectroscopy .

Stability Profile

Critical degradation pathways under stressed conditions:

Stress ConditionDegradation PathwayHalf-Life (h)Major Degradant
pH 1.0, 40°CLactam hydrolysis4.2Open-chain amino acid
75% RH, 40°CDione ring dimerization72Spirocyclic dimer
UV light (ICH Q1B)Photooxidation of methyl8.56-Hydroperoxide derivative

Stability data inform formulation strategies for preclinical development .

Comparative Reaction Kinetics

Second-order rate constants for key transformations:

ReactionSolventk (M⁻¹s⁻¹)ΔG‡ (kJ/mol)
Lactam hydrolysisH2O2.3×10⁻³94.7
Dione condensationDMF8.9×10⁻²78.2
Methyl oxidationAcCN4.1×10⁻⁴102.1

Kinetic data correlate with computational modeling using DFT (B3LYP/6-311++G**) .

Scientific Research Applications

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural differences among analogs lie in substituent type, position, and electronic effects on the isoindolinone ring. Key examples include:

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Evidence Source
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione Methyl (6) 259.26* Cereblon binding, potential PROTAC applications
3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-005) Amino (4), Fluoro (6) 259.26 Anticancer activity via nitro reduction (18% yield)
3-(4-Amino-1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione Amino (4), CF3 (6) 356.26 Enhanced lipophilicity; MS: [M-H]⁻ 356
3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Hydroxy (6) 260.25 Increased polarity; lab use (Apollo Scientific)
3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Bromo (4), Fluoro (7) 323.14 Halogen-driven stability; cancer drug design
Lenalidomide (4-amino analog) Amino (4) 259.26 FDA-approved for myeloma; polymorph Form-I

*Molecular weight inferred from analogs with similar frameworks.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, CF3): Enhance reactivity in synthetic pathways (e.g., nitro reduction to amino ).
  • Halogen Substituents (e.g., bromo, fluoro): Improve metabolic stability and binding affinity via hydrophobic interactions .
  • Hydroxy/Methyl Groups : Influence solubility (hydroxy increases polarity; methyl balances lipophilicity) .

Challenges :

  • Nitro Reduction : Low yields (e.g., 18% for NE-005) highlight sensitivity to reaction conditions .
  • Halogen Incorporation : Requires precise control to avoid over-substitution .

Physicochemical and Spectral Properties

  • Melting Points :
    • 3-(6-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: 249.6–279.7°C (decomp.) .
    • Lenalidomide polymorph Form-I: Stable crystalline form .
  • Spectroscopy: ATR-FTIR: ν = 3382 cm⁻¹ (N-H stretch) in 3-(4-amino-6-CF3 analog) . NMR: Distinct shifts for 4-hydroxyphenyl vs. 3-hydroxyphenyl substituents in cereblon ligands .

Biological Activity

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of 258.27 g/mol. Its structure includes a piperidine ring and an isoindolinone moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1416990-04-9
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific protein targets involved in various diseases. Notably, studies have highlighted its potential role as an IKZF2 degrader, which may be beneficial in treating cancers characterized by dysregulation of this protein.

IKZF2 Modulation

IKZF2 (Ikaros Family Zinc Finger 2) is crucial in regulating immune responses and T-cell functions. The modulation of IKZF2 levels can impact the proliferation and differentiation of T-cells, making it a target for therapeutic interventions in autoimmune diseases and cancers .

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-Cancer Activity : Research has shown that derivatives of isoindolinone compounds can induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.
  • Immune Modulation : The compound's ability to influence IKZF2 levels suggests potential applications in modulating immune responses, particularly in conditions where T-cell regulation is disrupted .

Case Studies

A notable case study involved the evaluation of similar isoindolinone derivatives for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.

Table: Summary of Case Study Findings

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)15Induces apoptosis via caspase activation
Related Isoindolinone DerivativeMCF7 (Breast Cancer)12Inhibits cell cycle progression

Q & A

Q. What are the recommended methodologies for synthesizing 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione with high purity?

To synthesize this compound, prioritize multi-step reactions involving isoindolinone and piperidine precursors. Key steps include:

  • Ring-closing reactions : Use catalytic conditions (e.g., Pd-mediated cross-coupling) to form the isoindolinone core .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm purity via HPLC (≥95% by area normalization) .
  • Crystallization : Optimize solvent systems (e.g., DMSO/water) to enhance yield and crystallinity .
    Critical Note : Monitor reaction intermediates using LC-MS to avoid side products like halogenated byproducts, which are common in isoindolinone syntheses .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

A combined analytical approach is essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify methyl substitution at the 6-position of the isoindolinone ring. Key signals include:
    • δ 2.4 ppm (s, 3H) : Methyl group on isoindolinone .
    • δ 4.2–4.5 ppm (m) : Piperidine protons adjacent to carbonyl groups .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, particularly between the piperidine-2,6-dione and isoindolinone moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

Focus on target-agnostic assays to identify broad mechanisms:

  • Kinase inhibition : Use radiometric assays (e.g., 32P^{32}P-ATP incorporation) to screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarities to known kinase inhibitors .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50_{50} values ≤10 µM indicating potential therapeutic relevance .
    Pitfall Avoidance : Include negative controls (e.g., DMSO-only) to rule out solvent interference in absorbance readings .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Racemization often occurs at the piperidine-2,6-dione moiety. Mitigate this by:

  • Temperature Control : Maintain reactions below 40°C to prevent thermal epimerization .
  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to favor the desired stereoisomer .
  • Real-Time Monitoring : Implement inline FTIR to track chiral integrity via carbonyl stretching frequencies (1670–1700 cm1^{-1}) .

Q. What computational strategies predict polymorphic forms of this compound, and how do they affect stability?

Leverage quantum mechanics (QM) and molecular dynamics (MD):

  • QM Calculations : Use Gaussian09 with B3LYP/6-31G* to model lattice energies and identify thermodynamically stable polymorphs .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C=O···H contacts) to predict solubility and hygroscopicity .
    Experimental Validation : Compare computational predictions with PXRD and DSC data. For example, Form I (monoclinic) may exhibit higher thermal stability (m.p. 215–220°C) than Form II (orthorhombic, m.p. 195–200°C) .

Q. How can structure-activity relationships (SAR) be explored for PROTAC applications?

This compound’s isoindolinone core is amenable to PROTAC design. Key steps include:

  • Linker Optimization : Attach PEG-based linkers (e.g., PEG4) to the piperidine nitrogen to enhance solubility and E3 ligase recruitment .
  • Ternary Complex Assays : Use SPR or ITC to measure binding affinities between the compound, target protein (e.g., BRD4), and E3 ligase (e.g., cereblon) .
    Data Interpretation : A 10-fold increase in degradation efficiency (DC50_{50}) with PEG4 linkers vs. alkyl chains suggests linker flexibility is critical .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Contradictions often arise from off-target effects or metabolic variations. Address this by:

  • Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
  • Metabolite Tracking : Use 13C^{13}C-labeled compound in LC-HRMS to detect active metabolites (e.g., N-demethylated derivatives) that may drive cytotoxicity .
    Case Study : A 5-fold difference in IC50_{50} between HeLa and HEK293 cells could stem from differential expression of efflux transporters (e.g., ABCB1) .

Methodological Considerations

Q. How to design a DoE (Design of Experiments) for scaling up synthesis?

Adopt a fractional factorial design with critical parameters:

  • Factors : Temperature (30–50°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
  • Responses : Yield, purity, enantiomeric excess (ee).
    Statistical Analysis : Use JMP or Minitab to identify interactions (e.g., high temperature + low catalyst → racemization) .
    Example Outcome : Optimal conditions (40°C, 3 mol% catalyst, DMF) achieve 85% yield and 98% ee .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

Use forced degradation studies (40°C/75% RH for 4 weeks) followed by:

  • LC-QTOF-MS : Identify major degradants (e.g., hydrolyzed piperidine-dione or oxidized isoindolinone).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. A t90t_{90} of 18 months suggests acceptable stability for preclinical studies .

Q. How to validate target engagement in cellular models?

Employ orthogonal assays:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (ΔTm_{m} ≥ 2°C indicates binding) .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-induced protein-protein interactions (e.g., cereblon-neosubstrate binding) .
    Data Correlation : A strong Pearson coefficient (r>0.8r > 0.8) between CETSA and BRET data confirms on-target activity .

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